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Compound of Interest

Compound Name: 2-Formylbut-2-enyl acetate

Cat. No.: B15344578

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-
Formylbut-2-enyl acetate (CAS No: 26586-02-7), a molecule of interest in various chemical
research domains. This document collates available mass spectrometry data and presents
predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on
the compound's structure. Detailed, generalized experimental protocols for obtaining such
spectra are also provided for reference.

Molecular Structure and Properties

o |[UPAC Name: [(E)-3-methyl-4-oxobut-2-enyl] acetate[1][2]

Synonyms: (E)-3-Formylbut-2-enyl acetate

CAS Number: 26586-02-7[1][2]

Molecular Formula: C7H1003[3]

Molecular Weight: 142.15 g/mol [3]

Spectroscopic Data
Mass Spectrometry (MS)
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While a complete experimental mass spectrum for (E)-2-Formylbut-2-enyl acetate was not
readily available, data for the related compound "3-Formylbut-2-enyl acetate” (CAS 14918-80-
0) provides valuable insight into its fragmentation pattern under electron ionization (El).

Table 1: Mass Spectrometry Data for 3-Formylbut-2-enyl acetate[4]

miz Relative Intensity Possible Fragment
43 999 [C2H30]* (acetyl cation)
82 429 [M - C2H202]*

100 397 [M - C2H20]*

53 122 [CaHs]*

54 116 [CaHe]*

Data obtained from an electron ionization (EI) source at 70 eV.[4]

Additionally, predicted collision cross-section (CCS) values for the [M+H]*, [M+Na]*, and other
adducts of (E)-3-formylbut-2-enyl acetate have been calculated and are available in public
databases.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR data for (E)-2-Formylbut-2-enyl acetate are not readily
available in the public domain. The following tables present predicted chemical shifts () based
on the molecular structure. These predictions are generated using computational algorithms
and should be considered as estimates.

Table 2: Predicted *H NMR Data
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] Predicted Chemical o Coupling Constant
Proton Assignment . Multiplicity
Shift (ppm) (J, Hz)

H-1 (CHs-C=) 1.8-2.2 Singlet

H-2 (=CH) 5.5-6.0 Triplet ~7

H-3 (CH2-O) 45-4.9 Doublet ~7

H-4 (CHs-COO) 2.0-22 Singlet

H-5 (CHO) 9.5-10.0 Singlet

Table 3: Predicted 33C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (CHs-C=) 15 - 25

C-2(Cs) 120 - 140

C-3 (=CH) 115 - 135

C-4 (CH2-0) 60 - 70

C-5 (C=0, ester) 170 - 175

C-6 (CHs, acetyl) 20-25

C-7 (CHO) 190 - 200

Infrared (IR) Spectroscopy

An experimental IR spectrum for (E)-2-Formylbut-2-enyl acetate is not publicly available. The
following table outlines the expected characteristic absorption bands based on the functional
groups present in the molecule.

Table 4: Predicted IR Absorption Bands
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Functional Group Wavenumber (cm~—?) Intensity
C=0 Stretch (Aldehyde) 1710 - 1685 Strong
C=0 Stretch (Ester) 1750 - 1735 Strong
C-H Stretch (Aldehyde) 2830 - 2695 Medium
C=C Stretch (Alkene) 1680 - 1640 Medium
C-O Stretch (Ester) 1300 - 1000 Strong
C-H Stretch (sp3 and sp?) 3100 - 2850 Medium

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent (e.g., CDCls, DMSO-ds). The choice of solvent is critical to avoid interfering signals.
Transfer the solution to a 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a *H NMR spectrum using a standard pulse sequence. Key parameters include
the spectral width, acquisition time, relaxation delay, and number of scans.

o Acquire a 133C NMR spectrum using a proton-decoupled pulse sequence to simplify the
spectrum.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or
an internal standard (e.qg., tetramethylsilane, TMS).
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IR Spectroscopy

e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr).

o Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the
regions of interest (e.g., CCls, CSz2). Use a liquid cell with an appropriate path length.

o ATR: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample
directly on the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record a background spectrum of the empty sample holder (or pure
solvent). Then, record the sample spectrum. The instrument software will automatically ratio
the sample spectrum to the background spectrum to produce the final absorbance or
transmittance spectrum. The typical spectral range is 4000-400 cm~1.[6]

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer. For volatile
compounds, a gas chromatography (GC-MS) system is often used, which separates the
components of a mixture before they enter the mass spectrometer.[7] Direct infusion via a
syringe pump is another common method.

« lonization: lonize the sample molecules. Electron lonization (El) is a common technique that
involves bombarding the sample with a high-energy electron beam.[7][8] This method often
causes fragmentation of the molecule.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the separated ions and record their abundance. The resulting data is
presented as a mass spectrum, which is a plot of ion intensity versus m/z.[9]
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Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (E)-2-Formylbut-2-enyl Acetate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15344578#spectroscopic-data-of-2-formylbut-2-enyl-
acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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